Cas no 2884-13-1 (2-Methyl-6-(methylthio)pyrazine)

2-Methyl-6-(methylthio)pyrazine 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-6-(methylthio)pyrazine

- 2-Methylthio-6-methylpyrazine

- Pyrazine,2-methyl-6-(methylthio)-

- FEMA no. 3208, 6-(methylthio)-

- UWZQTYQYHJLIRS-UHFFFAOYSA-N

- 2-Methyl-6-(methylsulfanyl)pyrazine #

- DTXSID60183040

- 2-Methyl-6-(methylsulfanyl)pyrazine

- SCHEMBL23882612

- Q27272067

- PERFLUOROHEXALDEHYDEHYDRATE

- CAA88413

- 2-methyl-6-methylsulfanylpyrazine

- 2-Methyl-6-Methylthiopyrazine

- 2-Methyl-6-methylsulfanyl-pyrazine

- 9821YQG3NE

- CHEMBL327251

- NS00125844

- A912483

- Pyrazine, 2-methyl-6-(methylthio)-

- 2884-13-1

- AKOS006271813

- UNII-9821YQG3NE

- DTXCID70105531

-

- MDL: MFCD00053112

- インチ: InChI=1S/C6H8N2S/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3

- InChIKey: UWZQTYQYHJLIRS-UHFFFAOYSA-N

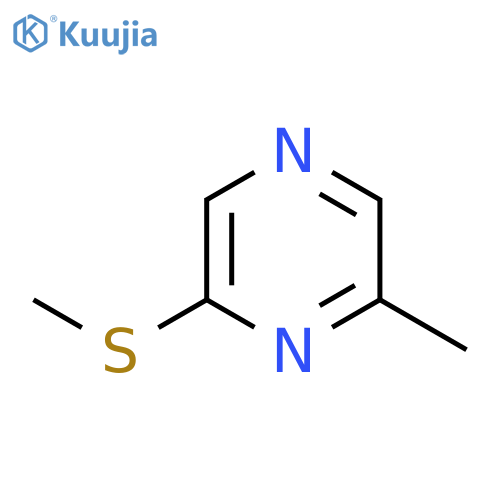

- SMILES: CSC1=CN=CC(C)=N1

計算された属性

- 精确分子量: 140.04094

- 同位素质量: 140.04081944g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 9

- 回転可能化学結合数: 1

- 複雑さ: 87.1

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.9

- トポロジー分子極性表面積: 51.1Ų

じっけんとくせい

- Boiling Point: 222.5°C at 760 mmHg

- PSA: 25.78

2-Methyl-6-(methylthio)pyrazine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | M355880-100mg |

2-Methyl-6-(methylthio)pyrazine |

2884-13-1 | 100mg |

65.00 | 2021-07-27 | ||

| TRC | M355880-50mg |

2-Methyl-6-(methylthio)pyrazine |

2884-13-1 | 50mg |

$224.00 | 2023-05-17 | ||

| TRC | M355880-250mg |

2-Methyl-6-(methylthio)pyrazine |

2884-13-1 | 250mg |

$994.00 | 2023-05-17 | ||

| Chemenu | CM168047-5g |

2-methyl-6-(methylthio)pyrazine |

2884-13-1 | 95% | 5g |

$529 | 2021-08-05 | |

| Chemenu | CM168047-10g |

2-methyl-6-(methylthio)pyrazine |

2884-13-1 | 95% | 10g |

$795 | 2021-08-05 | |

| Alichem | A099001173-10g |

2-Methyl-6-(methylthio)pyrazine |

2884-13-1 | 95% | 10g |

$1278.36 | 2023-09-02 | |

| Alichem | A099001173-5g |

2-Methyl-6-(methylthio)pyrazine |

2884-13-1 | 95% | 5g |

$787.92 | 2023-09-02 | |

| Alichem | A099001173-25g |

2-Methyl-6-(methylthio)pyrazine |

2884-13-1 | 95% | 25g |

$2090.40 | 2023-09-02 | |

| Ambeed | A370503-1g |

2-Methyl-6-(methylthio)pyrazine |

2884-13-1 | 97+% | 1g |

$235.0 | 2024-04-20 | |

| Chemenu | CM168047-25g |

2-methyl-6-(methylthio)pyrazine |

2884-13-1 | 95% | 25g |

$1328 | 2021-08-05 |

2-Methyl-6-(methylthio)pyrazine 関連文献

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

2-Methyl-6-(methylthio)pyrazineに関する追加情報

Introduction to 2-Methyl-6-(methylthio)pyrazine (CAS No. 2884-13-1)

2-Methyl-6-(methylthio)pyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 2884-13-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of a methyl group at the 2-position and a methylthio (-SCH₃) substituent at the 6-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The structure of 2-Methyl-6-(methylthio)pyrazine contributes to its versatility as a building block in drug discovery. Pyrazines are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of sulfur in the form of a methylthio group enhances the compound's reactivity and potential for further functionalization, making it particularly useful in medicinal chemistry.

In recent years, 2-Methyl-6-(methylthio)pyrazine has been explored in various research studies for its potential applications in the development of novel therapeutic agents. One notable area of interest is its role as a precursor in synthesizing bioactive molecules that target specific enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders. The compound's ability to act as a scaffold for structural modifications has enabled researchers to design derivatives with enhanced pharmacological profiles.

A significant advancement in the application of 2-Methyl-6-(methylthio)pyrazine has been its use in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. Researchers have leveraged the compound's pyrazine core to develop inhibitors that selectively target aberrant kinase activity. For instance, studies have demonstrated that derivatives of 2-Methyl-6-(methylthio)pyrazine exhibit inhibitory effects on tyrosine kinases, which are implicated in cancer progression.

Furthermore, the agrochemical industry has shown interest in 2-Methyl-6-(methylthio)pyrazine due to its potential as a precursor for herbicides and fungicides. The compound's structural features allow for modifications that enhance its efficacy against plant pathogens while maintaining low toxicity to crops. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.

The synthesis of 2-Methyl-6-(methylthio)pyrazine typically involves multi-step organic reactions, often starting from readily available pyrazine derivatives. The introduction of the methylthio group can be achieved through thiolation reactions, where sulfur-containing reagents react with halogenated pyrazines. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making 2-Methyl-6-(methylthio)pyrazine more accessible for industrial applications.

In terms of biological activity, preliminary studies have indicated that 2-Methyl-6-(methylthio)pyrazine exhibits moderate antioxidant properties. This has led to investigations into its potential role in combating oxidative stress-related diseases such as Alzheimer's and Parkinson's. While further research is needed to fully elucidate its mechanisms of action, these findings highlight its promise as a lead compound for future drug development.

The safety profile of 2-Methyl-6-(methylthio)pyrazine is another critical aspect that has been evaluated in recent research. Toxicological studies have assessed its acute and chronic effects on laboratory animals, providing insights into its potential hazards and safe handling guidelines. These assessments are essential for ensuring that researchers and industrial users can work with the compound without compromising safety standards.

As our understanding of chemical biology continues to evolve, the significance of compounds like 2-Methyl-6-(methylthio)pyrazine is likely to grow. The ability to modify its structure to achieve desired biological outcomes makes it a valuable tool for drug discovery platforms. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to novel therapeutics that address unmet medical needs.

In conclusion, 2-Methyl-6-(methylthio)pyrazine (CAS No. 2884-13-1) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features and biological activities position it as a key intermediate in synthetic chemistry, enabling the development of innovative solutions for health and agriculture. Continued research into this compound will undoubtedly contribute to advancements in drug discovery and sustainable farming practices.

2884-13-1 (2-Methyl-6-(methylthio)pyrazine) Related Products

- 2884-14-2(2-Methyl-5-(methylthio)pyrazine)

- 850745-53-8(2-5-(2-ethoxyphenoxy)pyrimidin-4-yl-5-methoxyphenol)

- 417722-95-3(Phenyloxy Descyclopropylamino Lenvatinib)

- 1097079-26-9(N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide)

- 941895-73-4(5-bromo-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}furan-2-carboxamide)

- 2172087-90-8(1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 1010393-11-9(4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile)

- 2138081-10-2(2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal)

- 2172551-69-6(2-5-(difluoromethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2470435-27-7(3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride)